![molecular formula C12H13N3O5S B2369099 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1235076-33-1](/img/structure/B2369099.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C12H13N3O5S and its molecular weight is 311.31. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Potential
Synthesis and Enzyme Inhibition Studies : A study by Abbasi et al. (2019) focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. The compounds were tested against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity, particularly against yeast α-glucosidase, with weaker activity against AChE. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting their potential therapeutic applications in diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antioxidant Activity
Synthesis and Antioxidant Activity Assessment : Research by Padmaja et al. (2014) introduced a new class of sulfone/sulfonamide-linked bis(oxadiazoles) and related compounds, tested for their antioxidant activity. Methyl-substituted bis(oxadiazoles) were found to be potential antioxidant agents, highlighting the importance of sulfonamide linkage in enhancing antioxidant properties. This study provides insights into the structural features contributing to antioxidant activity and opens avenues for the development of antioxidant therapies (Padmaja et al., 2014).
Antibacterial and Antimicrobial Activities
Evaluation of Antimicrobial and Antibacterial Potential : A synthesis and biological evaluation study by Irshad et al. (2018) reported on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds exhibited moderate to good activity against lipoxygenase enzymes and showed promising antimicrobial and hemolytic activities. The parent compound and its derivatives demonstrated efficacy against selected bacterial and fungal species, underscoring their potential as antibacterial and antimicrobial agents (Irshad, 2018).
Contribution to Synthesis of Biologically Active Molecules
Role in Synthesis of Functionalized Molecules : The synthesis and functionalization of molecules containing sulfonamide structures are crucial for developing novel therapeutic agents. For example, the work by Xu et al. (2017) on gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles led to the synthesis of highly functionalized 4-aminoimidazoles. This process demonstrates the utility of sulfonamide-containing compounds in synthesizing biologically relevant molecules with potential applications in medicinal chemistry (Xu et al., 2017).
Wirkmechanismus
Target of Action
The compound belongs to the 1,2,4-oxadiazole class of molecules, which are known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets through hydrogen bonding . The presence of the oxadiazole ring and the sulfonamide group may contribute to its biological activity .
Biochemical Pathways
The compound may affect various biochemical pathways due to the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, and nematocidal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-14-12(20-15-8)7-13-21(16,17)9-2-3-10-11(6-9)19-5-4-18-10/h2-3,6,13H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVMTXLRQGWILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)
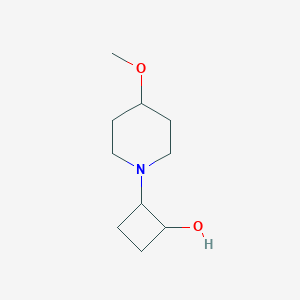
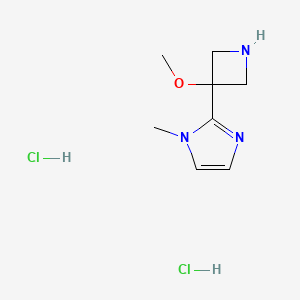

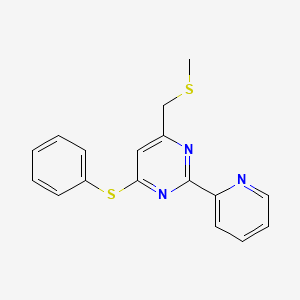


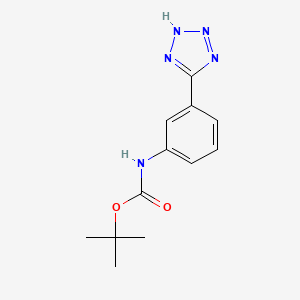
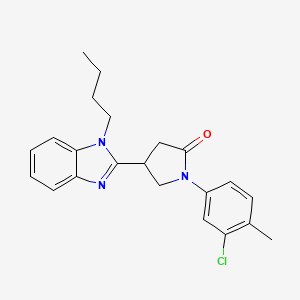

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)
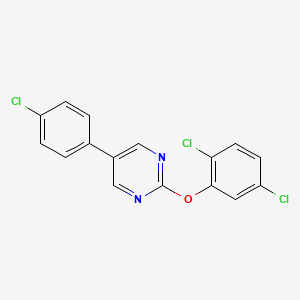
![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)